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Compound of Interest

Compound Name: D-Carnitine

Cat. No.: B119502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

L-carnitine is a vital endogenous compound, essential for the transport of long-chain fatty acids

into the mitochondrial matrix for β-oxidation, a primary energy-producing pathway. Its

stereoisomer, D-carnitine, is not biologically active and can act as a competitive inhibitor of

several key enzymes and transporters involved in L-carnitine's metabolic functions. This guide

provides a comparative analysis of the enzymatic specificity for these two isomers, supported

by experimental data and detailed protocols, to aid researchers in understanding the metabolic

implications and to inform drug development strategies.

Executive Summary: Stereospecificity is Key
The biological machinery responsible for carnitine metabolism and transport exhibits a high

degree of stereospecificity, strongly favoring the L-isomer. The D-isomer, D-carnitine, is largely

inactive as a substrate and often acts as a competitive antagonist to L-carnitine, leading to

potential depletion of L-carnitine and disruption of fatty acid metabolism. This guide will delve

into the specifics of this stereoselectivity in three key protein families: Carnitine

Acetyltransferase (CrAT), Carnitine Palmitoyltransferases (CPT), and the Organic

Cation/Carnitine Transporter (OCTN2).

Comparative Quantitative Analysis
The following table summarizes the available kinetic data for the interaction of D- and L-

carnitine with key enzymes and transporters. A lower Michaelis-Menten constant (Kₘ) indicates
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a higher affinity of the enzyme for the substrate, while the inhibition constant (Kᵢ) quantifies the

potency of an inhibitor.
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Enzyme/Tra
nsporter

Isomer
Parameter
(Unit)

Value
Organism/T
issue

Comments

Carnitine

Acetyltransfer

ase (CrAT)

L-Carnitine Kₘ (µM) ~250

Pigeon

Breast

Muscle

D-Carnitine

acts as a

competitive

inhibitor with

respect to L-

carnitine.

D-Carnitine Kᵢ (mM) ~5.5

Pigeon

Breast

Muscle

D-carnitine

has a

significantly

lower affinity

(higher Kᵢ)

compared to

the Kₘ of L-

carnitine.

Carnitine

Palmitoyltran

sferase I

(CPT I)

L-Carnitine Kₘ (µM) 164 - 480
Pig Liver and

Muscle

The affinity

for L-carnitine

can vary

depending on

the tissue

and dietary

conditions.[1]

[2]

D-Carnitine -
Not a

substrate
-

D-carnitine is

not a

substrate for

CPT I and

can act as an

inhibitor.

Carnitine

Palmitoyltran

sferase II

(CPT II)

L-Carnitine - Substrate - CPT II

facilitates the

reverse

reaction of

CPT I within
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the

mitochondrial

matrix.

D-Carnitine -
Not a

substrate
-

D-carnitine is

not utilized by

CPT II.

Organic

Cation/Carniti

ne

Transporter 2

(OCTN2)

L-Carnitine Kₘ (µM) 4.34 - 33.1 Human, Rat

High-affinity,

sodium-

dependent

transporter

for L-

carnitine.[3]

[4]

D-Carnitine - Inhibitor
Human cell

lines

D-carnitine

inhibits the

uptake of

acetyl-L-

carnitine,

indicating it

competes for

the

transporter.[5]

Key Protein Systems: A Deeper Dive
Carnitine Acetyltransferase (CrAT)
Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible

transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is crucial for

buffering the acetyl-CoA/CoA ratio, which influences metabolic flexibility.

Specificity: Studies have shown that D-carnitine acts as a competitive inhibitor of CrAT with

respect to L-carnitine. This means that D-carnitine binds to the active site of the enzyme but

does not undergo the catalytic reaction, thereby blocking L-carnitine from binding and reducing

the overall enzyme activity. The inhibition constant (Kᵢ) for D-carnitine is in the millimolar
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range, indicating a much weaker interaction compared to the affinity of L-carnitine (Kₘ in the

micromolar range).

Carnitine Palmitoyltransferase (CPT) System
The CPT system, comprising CPT I and CPT II, is the rate-limiting step for the entry of long-

chain fatty acids into the mitochondria for β-oxidation. CPT I, located on the outer mitochondrial

membrane, converts long-chain acyl-CoAs to acylcarnitines, which are then transported into

the mitochondrial matrix and converted back to acyl-CoAs by CPT II on the inner mitochondrial

membrane.

Specificity: The CPT system is highly specific for L-carnitine. D-carnitine is not a substrate for

either CPT I or CPT II. The presence of D-carnitine can competitively inhibit the activity of CPT

I, thereby reducing the rate of fatty acid oxidation. This inhibition can lead to an accumulation of

fatty acids in the cytoplasm and a decrease in cellular energy production from fat metabolism.

Organic Cation/Carnitine Transporter 2 (OCTN2)
OCTN2 is a high-affinity, sodium-dependent transporter responsible for the uptake of L-

carnitine from the bloodstream into tissues such as muscle, heart, and kidney. It plays a critical

role in maintaining systemic carnitine homeostasis.

Specificity: OCTN2 exhibits a strong preference for L-carnitine. D-carnitine is a known inhibitor

of L-carnitine transport via OCTN2. By competing with L-carnitine for the transporter's binding

site, D-carnitine can significantly reduce the uptake of L-carnitine into cells. This can lead to a

state of secondary L-carnitine deficiency, even with adequate dietary intake of L-carnitine.

Experimental Protocols
Spectrophotometric Assay for Carnitine
Acetyltransferase (CrAT) Activity
This assay measures the activity of CrAT by monitoring the production of Coenzyme A (CoA-

SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a colored product

(TNB²⁻) that absorbs light at 412 nm.

Materials:
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Tris-HCl buffer (100 mM, pH 8.0)

Acetyl-CoA

L-carnitine and D-carnitine

DTNB solution

Purified CrAT enzyme or tissue homogenate

Spectrophotometer capable of reading at 412 nm

Procedure:

Prepare a reaction mixture containing Tris-HCl buffer, Acetyl-CoA, and DTNB in a cuvette.

To determine the Kₘ for L-carnitine, vary the concentration of L-carnitine in the reaction

mixture.

To determine the Kᵢ for D-carnitine, use a fixed, sub-saturating concentration of L-carnitine

and vary the concentration of D-carnitine.

Initiate the reaction by adding the CrAT enzyme or tissue homogenate.

Immediately monitor the increase in absorbance at 412 nm over time.

The initial rate of the reaction is proportional to the enzyme activity.

Calculate Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation. Calculate

Kᵢ using a Dixon plot or by non-linear regression analysis of the competitive inhibition model.

Radioisotopic Assay for Carnitine Palmitoyltransferase I
(CPT I) Activity
This forward assay measures the rate of formation of radiolabeled palmitoyl-L-carnitine from

palmitoyl-CoA and radiolabeled L-carnitine.

Materials:
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Tris-HCl buffer (e.g., 117 mM, pH 7.4)

Palmitoyl-CoA

L-[³H]carnitine (radiolabeled)

Bovine Serum Albumin (BSA)

Mitochondrial preparation (e.g., isolated from tissue)

Scintillation fluid and counter

Procedure:

Prepare an incubation mixture containing Tris-HCl buffer, BSA, and the mitochondrial

preparation.[6]

To determine the Kₘ for L-carnitine, vary the concentration of L-carnitine (a mixture of

labeled and unlabeled) while keeping the concentration of palmitoyl-CoA constant.

To assess the inhibitory effect of D-carnitine, perform the assay with a fixed concentration of

L-[³H]carnitine in the presence of varying concentrations of D-carnitine.

Initiate the reaction by adding palmitoyl-CoA.

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

Stop the reaction (e.g., by adding a strong acid).

Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine

(e.g., using an ion-exchange column).

Quantify the amount of product formed by liquid scintillation counting.

Calculate enzyme activity and kinetic parameters based on the amount of product formed

over time.
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Signaling Pathways and Experimental Workflows
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Caption: The L-Carnitine fatty acid shuttle and the inhibitory site of D-Carnitine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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